

S-acetyl-PEG3-alcohol: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: **S-acetyl-PEG3-alcohol**

Cat. No.: **B610647**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **S-acetyl-PEG3-alcohol**, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines the molecule's core structural and physicochemical properties, its role in synthetic workflows, and a visualization of its chemical structure and application logic.

Core Properties and Structure

S-acetyl-PEG3-alcohol is a heterobifunctional linker composed of a short polyethylene glycol (PEG) chain, a terminal hydroxyl group (-OH), and a terminal S-acetyl protected thiol group (-SAc). The PEG3 component, consisting of three ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate molecule.^{[1][2]}

The molecule's key functionalities are the hydroxyl group, which can be derivatized for conjugation to a ligand, and the S-acetyl group, which provides a stable, protected form of a thiol.^{[1][3]} This protecting group can be removed under mild conditions to reveal a reactive thiol moiety, enabling chemoselective ligation to another molecule of interest.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **S-acetyl-PEG3-alcohol**.

Property	Value	Source(s)
Molecular Weight	208.28 g/mol	[1] [4]
Chemical Formula	C ₈ H ₁₆ O ₄ S	[4]
CAS Number	153870-20-3	[4]
Appearance	Solid Powder	[4]
Purity	≥98%	[4]
SMILES	CC(=O)SCCOCCOCCO	[4]
InChI	InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3	[4]

Chemical Structure Visualization

The chemical structure of **S-acetyl-PEG3-alcohol** is depicted in the following diagram.



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Chemical structure of **S-acetyl-PEG3-alcohol**.

Application in PROTAC Synthesis

S-acetyl-PEG3-alcohol is widely employed as a PEG-based linker in the synthesis of PROTACs.[\[4\]](#)[\[5\]](#)[\[6\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[4\]](#)[\[7\]](#)

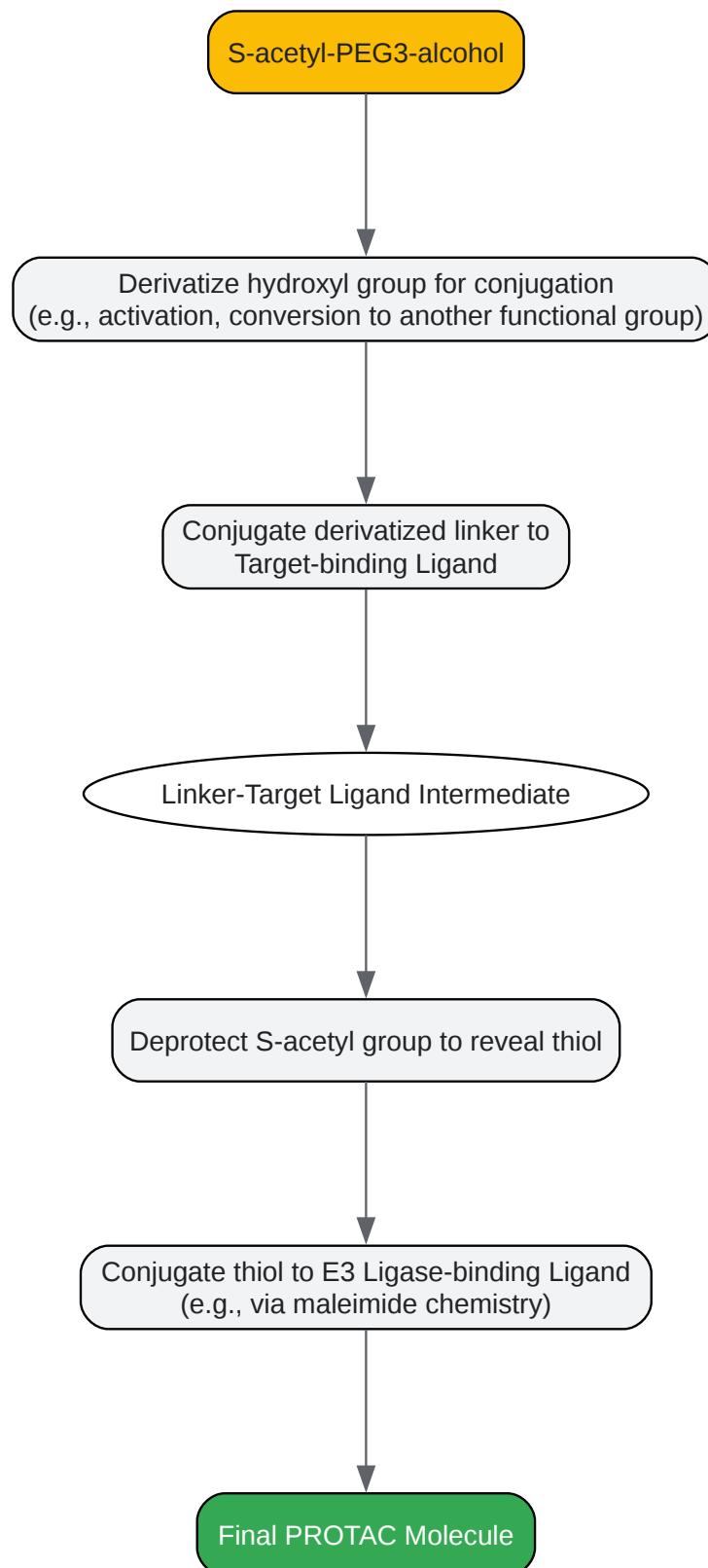
The linker component of a PROTAC is crucial as it connects the target-binding ligand and the E3 ligase-binding ligand. The length and chemical nature of the linker, in this case, the hydrophilic PEG3 chain, can significantly influence the formation and stability of the ternary

complex (Target Protein - PROTAC - E3 Ligase) and, consequently, the efficiency of protein degradation.[\[2\]](#)

General Experimental Workflow

While specific, detailed experimental protocols for the use of **S-acetyl-PEG3-alcohol** are proprietary and depend on the specific ligands being conjugated, a general logical workflow for its incorporation into a PROTAC can be described. The process typically involves sequential conjugation steps.

The following diagram illustrates a high-level logical workflow for the synthesis of a PROTAC using **S-acetyl-PEG3-alcohol**.



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Logical workflow for PROTAC synthesis.

Note on Experimental Protocols: The search for detailed, publicly available experimental protocols for the use of **S-acetyl-PEG3-alcohol** did not yield specific, step-by-step methodologies. The synthesis of PROTACs and other complex drug conjugates involves highly specific reaction conditions that are typically developed and optimized for the particular substrates being used. Researchers should refer to the primary literature for analogous reactions and adapt them to their specific synthetic targets.

Handling and Storage

For optimal stability, **S-acetyl-PEG3-alcohol** should be stored in a dry, dark environment at -20°C.^[4] Under these conditions, it is reported to be stable for at least one year.^[4] The material is typically shipped under ambient temperature as a non-hazardous chemical.^[4]

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